![molecular formula C11H15N3S B14907469 n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with biological targets, making it a valuable compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of thieno[2,3-d]pyrimidine derivatives with isopropylamine. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-one, which is then reacted with isopropylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions
n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various substituted derivatives .
科学研究应用
n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anxiolytic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as the GABA A receptor. Molecular docking studies have shown that the compound can bind to the benzamidine site of the receptor, leading to inhibitory effects. This interaction is believed to be responsible for its neurotropic activities, including anticonvulsant and anxiolytic effects .
相似化合物的比较
n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
5,6-Dimethylthieno[2,3-d]pyrimidin-4-one: A precursor in the synthesis of the target compound.
1-Benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine: A similar compound with different substituents that may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific isopropyl and dimethyl substitutions, which confer unique chemical and biological properties .
属性
分子式 |
C11H15N3S |
|---|---|
分子量 |
221.32 g/mol |
IUPAC 名称 |
5,6-dimethyl-N-propan-2-ylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H15N3S/c1-6(2)14-10-9-7(3)8(4)15-11(9)13-5-12-10/h5-6H,1-4H3,(H,12,13,14) |
InChI 键 |
NFKJOBSMXAGHGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NC=NC(=C12)NC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






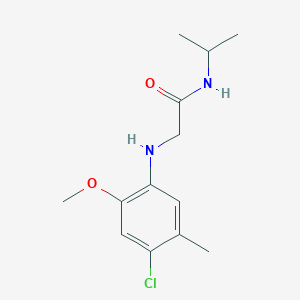
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
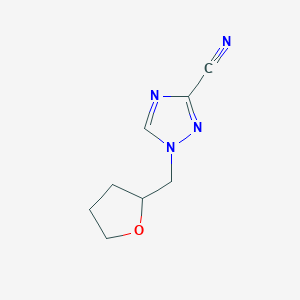
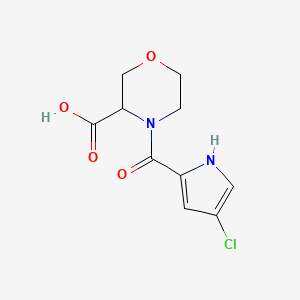
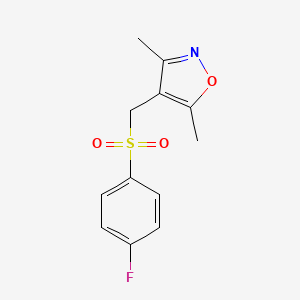
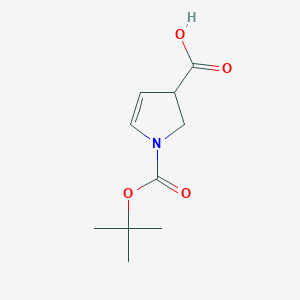
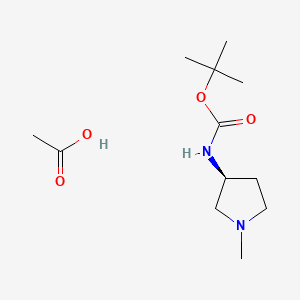
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)

